

# A Technical Guide to 3'-Methoxypropiofenone for Pharmaceutical and Research Applications

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## Compound of Interest

Compound Name: 3'-Methoxypropiofenone

Cat. No.: B1296965

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Introduction: **3'-Methoxypropiofenone** (CAS No. 37951-49-8) is an aromatic ketone that serves as a critical intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals.<sup>[1][2]</sup> Its chemical structure, featuring a methoxy group at the meta-position of the phenyl ring, makes it a versatile precursor for creating more complex molecules. This guide provides an in-depth overview of its commercial suppliers, technical specifications, and key applications, with detailed protocols relevant to researchers and drug development professionals.

## Commercial Suppliers and Availability

**3'-Methoxypropiofenone** is readily available from various chemical suppliers globally, ranging from large-scale manufacturers to specialized providers of research chemicals. When sourcing this intermediate, researchers should prioritize suppliers who provide comprehensive quality assurance documentation, such as a Certificate of Analysis (CoA), to ensure batch-to-batch consistency and purity.<sup>[3][4]</sup>

Supplier/Marketplace	Notable Offerings	Country/Region
Simson Pharma Limited	Provides a Certificate of Analysis with every compound. [3]	India
Loba Chemie	Offers detailed Material Safety Data Sheets (MSDS).[5]	India
Nordmann	Sources and supplies high-quality raw materials worldwide.[1]	Global
Echemi	A marketplace listing multiple suppliers (e.g., Sanomol GmbH, Shandong Zhishang Chemical Co., Ltd.).[6][7]	Global
ChemicalBull	Provides key specifications and use information.[2]	India
Wanksons	Lists detailed physical and chemical properties.[8]	India
NINGBO INNO PHARMCHEM	Emphasizes adherence to pharmaceutical standards with rigorous quality control.[4]	China
Biosynth	Provides the compound for research purposes, often with specified storage conditions.[9]	Global
Benchchem	Offers the product along with detailed synthesis information. [10]	USA

## Technical Data Summary

Consistent and accurate technical data is crucial for experimental design and process scale-up. The following tables summarize the key physical, chemical, and safety properties of **3'-Methoxypropiofenone** compiled from various supplier and database sources.

Table 1: Chemical and Physical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 37951-49-8 |[8][11] | | Molecular Formula | C<sub>10</sub>H<sub>12</sub>O<sub>2</sub> |[2][8][11] | | Molecular Weight | 164.20 g/mol |[2][8][11] | | Appearance | Colorless to Light Yellow Liquid |[2] | | Boiling Point | 259 °C |[2][8][12] | | Density | 1.016 - 1.081 g/cm<sup>3</sup> |[8][12] | | Flash Point | ~99 - 113 °C |[2][12] | | Solubility | Soluble in organic solvents; very slightly soluble in water (0.71 g/L at 25°C).[2][12] | | Storage Conditions | Store in a dry, well-ventilated place. Recommended temperatures range from 2-8°C to room temperature.[5][8][12] |

Table 2: GHS Hazard Information

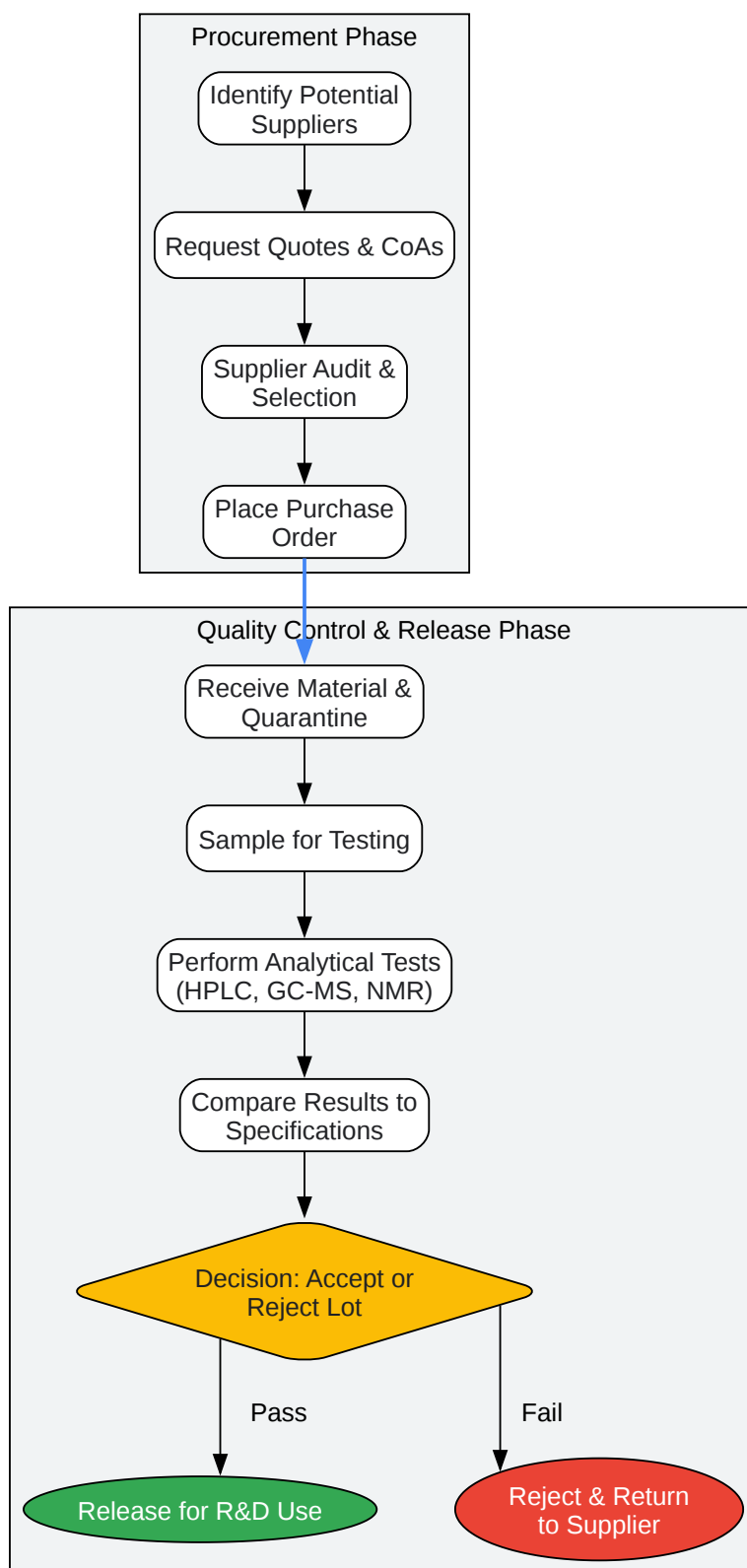
Hazard Class	Hazard Statement	Signal Word	Pictogram	Source(s)
Acute Toxicity, Oral	<b>H302: Harmful if swallowed.</b>	<b>Warning</b>	<b>GHS07</b>	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[11]</a>
Acute Toxicity, Dermal	H312: Harmful in contact with skin.	Warning	GHS07	<a href="#">[5]</a>

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | Warning | GHS07 |[5] |

## Mandatory Visualizations

### Logical Workflow: Chemical Procurement and Quality Control

The following diagram illustrates a standard workflow for sourcing a chemical intermediate like **3'-Methoxypropioophenone**, from initial supplier evaluation to final lot release for research and development.

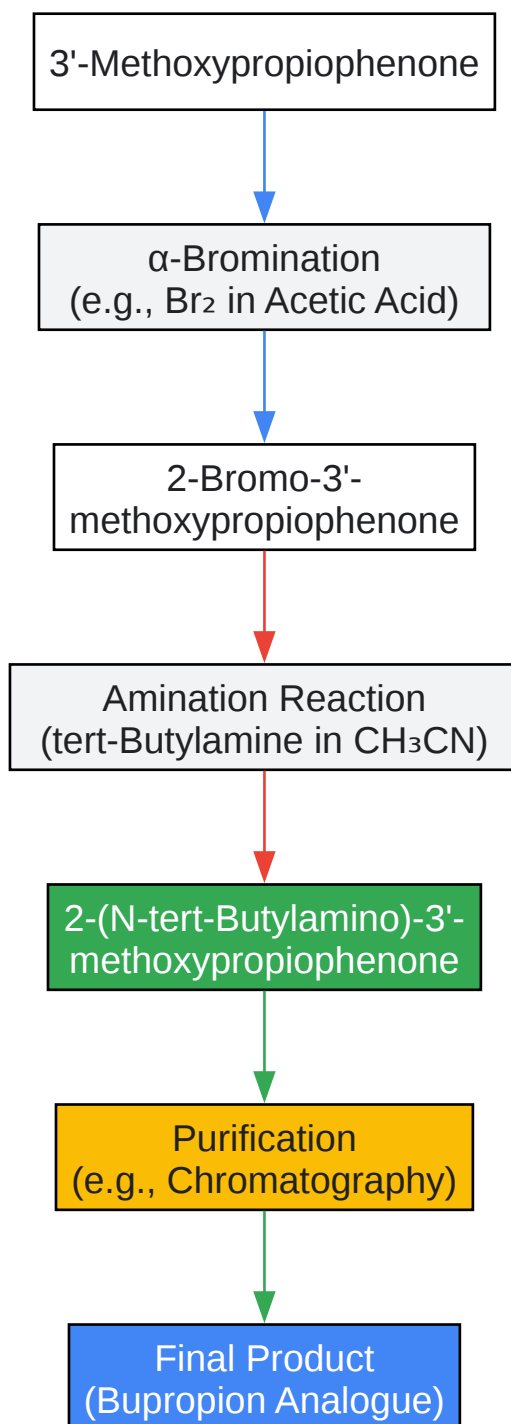


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Caption: Procurement and Quality Control (QC) workflow for a chemical intermediate.

## Experimental Workflow: Synthesis of Bupropion Analogue

**3'-Methoxypropiophenone** is a precursor for synthesizing various active pharmaceutical ingredients. A key step often involves  $\alpha$ -bromination followed by amination. The diagram below outlines the synthesis of 2-(N-tert-Butylamino)-**3'-methoxypropiophenone**, an analogue of the antidepressant Bupropion.[\[13\]](#)

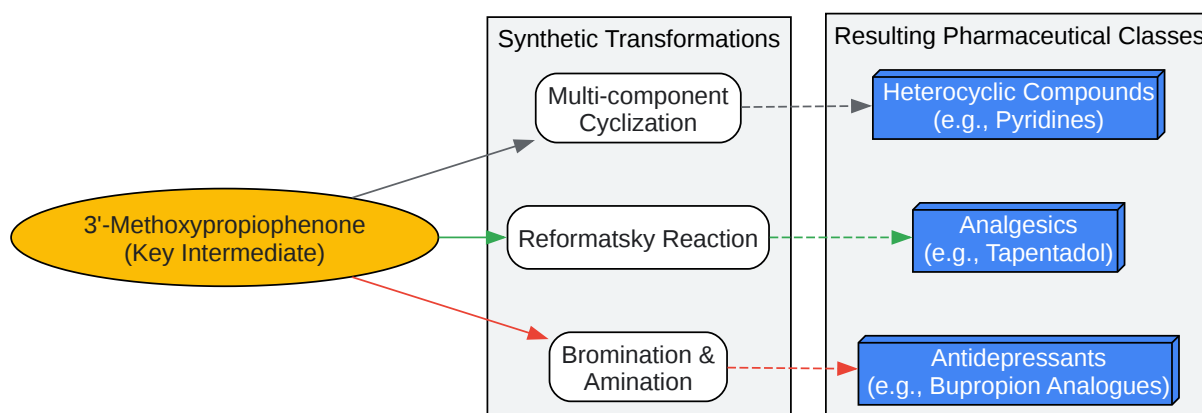


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Caption: Synthetic pathway from **3'-Methoxypropiofenone** to a Bupropion analogue.

## Logical Relationship: Role as a Key Intermediate

This diagram illustrates the central role of **3'-Methoxypropioophenone** as a versatile building block leading to the synthesis of diverse classes of pharmaceutical agents.



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Caption: **3'-Methoxypropioophenone** as a central precursor in drug synthesis.

## Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a derivative from **3'-Methoxypropioophenone** and for its quality analysis, which are essential procedures in a drug development context.

### Protocol 1: Synthesis of 2-(N-tert-Butylamino)-3'-methoxypropioophenone

This protocol is adapted from established procedures for the synthesis of Bupropion analogues and involves the reaction of an  $\alpha$ -bromoketone intermediate with an amine.<sup>[13]</sup>

Note: The first step, bromination of **3'-Methoxypropioophenone**, is required to produce the starting material for this protocol.

- Reaction Setup:
  - To a stirred solution of 2-bromo-**3'-methoxypropiphenone** (1.5 mmol, 1 eq) in 3 mL of acetonitrile (CH<sub>3</sub>CN), add tert-butylamine (3.0 mmol, 2 eq) at room temperature.
  - The reaction should be performed under a nitrogen atmosphere in a fume hood.
- Reaction Monitoring:
  - Stir the mixture vigorously at room temperature for 10-12 hours.
  - Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting bromoketone is consumed.
- Work-up and Extraction:
  - Once the reaction is complete, dilute the solution with ethyl acetate (EtOAc).
  - Wash the organic layer sequentially with water and brine.
  - Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude product using silica gel column chromatography to yield the pure 2-(N-tert-Butylamino)-**3'-methoxypropiphenone**.

## Protocol 2: Quality Control - Purity Analysis by HPLC

This protocol provides a representative High-Performance Liquid Chromatography (HPLC) method for assessing the purity of aromatic ketones like **3'-Methoxypropiphenone**, adapted from standard analytical procedures.[\[4\]](#)[\[14\]](#)

- Instrumentation and Conditions:
  - HPLC System: A standard system equipped with a UV detector, autosampler, and column oven.



- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient runs from 50% to 95% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample and Standard Preparation:
  - Sample Solution: Accurately weigh and dissolve the **3'-Methoxypropiofenone** sample in acetonitrile to a final concentration of 1 mg/mL.
  - Standard Solution: Prepare a solution of a certified reference standard of **3'-Methoxypropiofenone** at the same concentration, if available.
  - Filter all solutions through a 0.45 µm syringe filter before injection.
- Analysis:
  - Inject the sample solution into the HPLC system.
  - Record the chromatogram and integrate the peak areas.
  - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

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